molecular formula C20H23NO3 B2734324 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide CAS No. 1421481-87-9

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide

Numéro de catalogue B2734324
Numéro CAS: 1421481-87-9
Poids moléculaire: 325.408
Clé InChI: WMUAAZJXGNEHOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide, also known as HPP593, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPP593 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.

Mécanisme D'action

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide is a selective inhibitor of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate 1 (IRS-1), a key mediator of insulin signaling, leading to its degradation and decreased insulin sensitivity. Inhibition of PTP1B by N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide leads to increased phosphorylation of IRS-1 and activation of downstream signaling pathways, resulting in increased insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide inhibits PTP1B with high selectivity and potency. In animal models, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has been found to improve glucose tolerance, increase insulin sensitivity, and reduce body weight. N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide in lab experiments is its high selectivity and potency as a PTP1B inhibitor. This allows for precise modulation of insulin signaling and glucose homeostasis in vitro and in vivo. However, the complex synthesis method and high cost of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide may limit its use in some lab experiments. Additionally, the lack of human clinical trials makes it difficult to determine the safety and efficacy of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide in humans.

Orientations Futures

There are several future directions for the research and development of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide. One potential direction is the optimization of the synthesis method to reduce the cost and increase the yield of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide. Another direction is the investigation of the safety and efficacy of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide in human clinical trials. Additionally, the potential therapeutic applications of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide in the treatment of inflammatory diseases and other metabolic disorders should be further explored. Finally, the development of more potent and selective PTP1B inhibitors based on the structure of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide may lead to the discovery of novel therapeutic agents for the treatment of type 2 diabetes and obesity.

Méthodes De Synthèse

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide involves a series of chemical reactions that require several reagents and solvents. The starting material for the synthesis is 4-hydroxymethylcyclopentenone, which is then subjected to a series of reactions involving Grignard reagents, acid-catalyzed cyclization, and reduction to yield the final product. The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide is a complex process that requires expertise in synthetic organic chemistry.

Applications De Recherche Scientifique

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide leads to increased insulin sensitivity and glucose uptake in insulin-resistant cells. N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has also been shown to improve glucose tolerance and reduce body weight in animal models of obesity and diabetes. Furthermore, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has been found to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.

Propriétés

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-13-16-11-17(12-18(16)23)21-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-19,22-23H,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUAAZJXGNEHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.